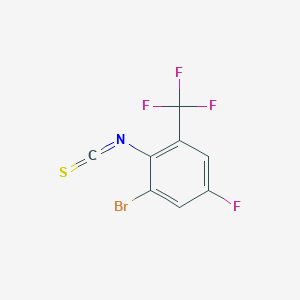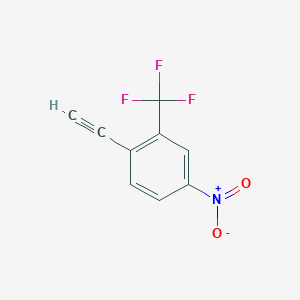
4-Nitro-2-(trifluoromethyl)phenylacetylene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Nitro-2-(trifluoromethyl)phenylacetylene is an organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and an acetylene group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(trifluoromethyl)phenylacetylene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrobenzaldehyde and trifluoromethylacetylene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or copper to facilitate the coupling of the acetylene group to the benzene ring.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification methods to ensure consistent quality and purity of the final product.
化学反应分析
Types of Reactions
4-Nitro-2-(trifluoromethyl)phenylacetylene undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-amino-2-(trifluoromethyl)phenylacetylene.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
4-Nitro-2-(trifluoromethyl)phenylacetylene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-Nitro-2-(trifluoromethyl)phenylacetylene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity to targets. The acetylene group provides a reactive site for further chemical modifications.
相似化合物的比较
Similar Compounds
4-(Trifluoromethyl)phenylacetylene: Lacks the nitro group, making it less reactive in redox reactions.
2-Nitro-4-(trifluoromethyl)phenyl isocyanate: Contains an isocyanate group instead of an acetylene group, leading to different reactivity and applications.
4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine:
Uniqueness
4-Nitro-2-(trifluoromethyl)phenylacetylene is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C9H4F3NO2 |
|---|---|
分子量 |
215.13 g/mol |
IUPAC 名称 |
1-ethynyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H4F3NO2/c1-2-6-3-4-7(13(14)15)5-8(6)9(10,11)12/h1,3-5H |
InChI 键 |
ZTTKFBLSPHWTAE-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


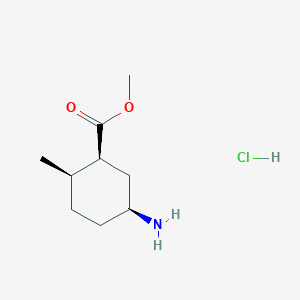

![Methyl 4-(tert-butoxycarbonylamino)-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13908781.png)
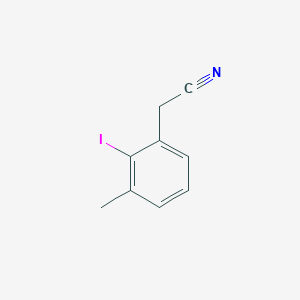
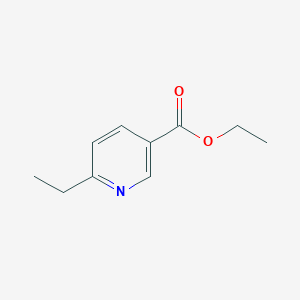
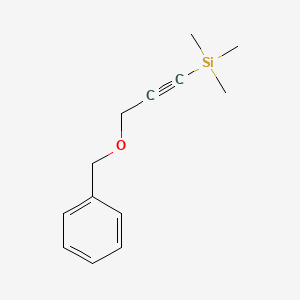
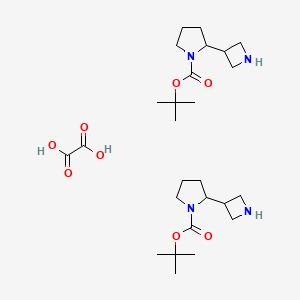
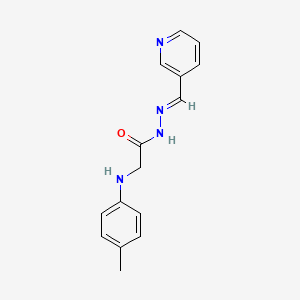
![(2S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[3-(trifluoromethyl)phenoxy]propan-1-ol](/img/structure/B13908803.png)
![[(2R)-1,2,4-trimethylpiperazin-2-yl]methanol](/img/structure/B13908806.png)
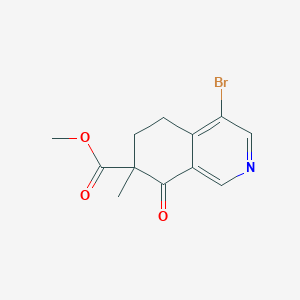

![1-[2-(2-Furyl)phenyl]ethanone](/img/structure/B13908821.png)
